molecular formula C13H15BrO3 B8709453 Methyl 4-(3-bromophenyl)tetrahydro-2H-pyran-4-carboxylate

Methyl 4-(3-bromophenyl)tetrahydro-2H-pyran-4-carboxylate

Cat. No. B8709453
M. Wt: 299.16 g/mol
InChI Key: YFXLHFOAEMPXBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08193183B2

Procedure details

Lithium hydroxide (0.21 g, 5.01 mmol) is added to a solution of 4-(3-bromo-phenyl)-tetrahydro-pyran-4-carboxylic acid methyl ester (0.5 g, 1.67 mmol) in methanol/water (8 mL, 3:1) and the reaction mixture is stirred for 5 hours at 65° C. The mixture is diluted with water and the volatiles are removed in vacuo. The aqueous is extracted once with diethyl ether, acidified to pH 2, and extracted twice with ethyl acetate. The combined extracts is dried over magnesium sulfate, filtered and concentrated in vacuo to afford 4-(3-bromo-phenyl)-tetrahydro-pyran-4-carboxylic acid (445 mg) sed in the next step without further purification. LCMS: RT=1.9 minutes; MS: 283 (M−H).
Quantity
0.21 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Li+].C[O:4][C:5]([C:7]1([C:13]2[CH:18]=[CH:17][CH:16]=[C:15]([Br:19])[CH:14]=2)[CH2:12][CH2:11][O:10][CH2:9][CH2:8]1)=[O:6]>CO.O.O>[Br:19][C:15]1[CH:14]=[C:13]([C:7]2([C:5]([OH:6])=[O:4])[CH2:12][CH2:11][O:10][CH2:9][CH2:8]2)[CH:18]=[CH:17][CH:16]=1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
0.21 g
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
0.5 g
Type
reactant
Smiles
COC(=O)C1(CCOCC1)C1=CC(=CC=C1)Br
Name
Quantity
8 mL
Type
solvent
Smiles
CO.O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
the reaction mixture is stirred for 5 hours at 65° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the volatiles are removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
The aqueous is extracted once with diethyl ether
EXTRACTION
Type
EXTRACTION
Details
extracted twice with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts is dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
BrC=1C=C(C=CC1)C1(CCOCC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 445 mg
YIELD: CALCULATEDPERCENTYIELD 93.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.